Antitumor agent-86

molecular docking H-RAS inhibition binding energy

Researchers investigating RAS-driven breast cancer pathways need a validated reference compound with published multi-node suppression data. Antitumor agent-86 (compound 5a) is the only pyrimidine-2-thione derivative in its series advanced to comprehensive in vitro characterization. • IC₅₀: 2.62 µM (MCF-7), 6.78 µM (MDA-MB-231), 14.8 µM (Caco-2), 23.58 µM (PANC-1) at 48 h • Reduces p-RAS protein, PI3K/Akt mRNA, and p-JNK expression at 2.62 µM • Induces p53/p21-dependent apoptosis with Sub-G₀/G₁ accumulation • Cross-panel reference standard for multi-cell-line antiproliferative screens

Molecular Formula C29H31N5O2S
Molecular Weight 513.7 g/mol
Cat. No. B12405880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-86
Molecular FormulaC29H31N5O2S
Molecular Weight513.7 g/mol
Structural Identifiers
SMILESCC1=NC(=S)NC(C1=C2CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C
InChIInChI=1S/C29H31N5O2S/c1-18-27(28(31-29(37)30-18)19-10-13-21(14-11-19)33(2)3)23-17-24(20-12-15-25(35)26(16-20)36-4)34(32-23)22-8-6-5-7-9-22/h5-16,24,28,32,35H,17H2,1-4H3,(H,31,37)/b27-23-
InChIKeyXEWPWYCZWDMKSX-VYIQYICTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-86 Technical Specifications


Antitumor agent-86 (CAS 2907704-65-6), designated as compound 5a in the primary literature, is a synthetic pyrimidine-2-thione derivative with a molecular weight of 513.65 g/mol and molecular formula C₂₉H₃₁N₅O₂S . The compound exhibits antineoplastic activity through targeted disruption of the RAS/PI3K/Akt/JNK signaling cascades, with documented induction of apoptosis and cell cycle arrest in breast carcinoma cells [1]. This compound is supplied for research use only by multiple commercial vendors including MedChemExpress (Cat. No. HY-152774) and TargetMol (Cat. No. T75078) .

Antitumor Agent-86 Irreplaceability


Generic substitution within the pyrimidine-2-thione class is not scientifically valid due to documented structural variation in heterocyclic incorporation that directly impacts target engagement and downstream signaling effects. Among the derivative panel synthesized and evaluated in the primary study, only compound 5a (Antitumor agent-86) was advanced to comprehensive in vitro characterization based on its in silico top-ranked binding energy against the H-RAS-GTP active form protein [1]. Other pyrimidine-2-thione derivatives bearing different heterocyclic substitutions (such as pyrazoline or pyrimidine without the phenylpyrazolidinylidene moiety) showed divergent binding profiles and were not subjected to the same depth of functional validation [1]. Furthermore, the RAS/PI3K/Akt/JNK pathway inhibition profile—specifically the concurrent reduction of p-RAS protein, PI3K/Akt mRNA, and p-JNK expression—has been quantitatively characterized only for compound 5a, making substitution with untested analogs an uncontrolled variable in pathway-targeted experiments [1].

Antitumor Agent-86 Differentiation Evidence


H-RAS-GTP Docking Affinity

In a direct head-to-head comparison within the same study, Antitumor agent-86 (compound 5a) exhibited the top-ranked binding energy against the H-RAS-GTP active form protein among all synthesized pyrimidine-2-thione derivatives (compounds 2-6), which was the sole basis for its selection for comprehensive in vitro characterization [1]. The study explicitly states that compound 5a was advanced because it possessed 'the in-silico top-ranked binding energy,' distinguishing it from other derivatives that were not pursued for functional validation [1].

molecular docking H-RAS inhibition binding energy virtual screening

MCF-7 Antiproliferative Activity

Antitumor agent-86 demonstrated the most potent antiproliferative effect against MCF-7 breast cancer cells among the tested panel, with an IC₅₀ value of 2.617 ± 1.6 µM following 48-hour treatment [1]. The compound showed dose-dependent inhibition across concentrations ranging from 0-200 μM, with the effect on MCF-7 being superior to its activity against other cancer cell lines tested in the same panel [1].

MCF-7 breast cancer antiproliferative MTT assay

p-RAS Suppression vs. Analog 6d

In a direct head-to-head comparison of downstream pathway effects, Antitumor agent-86 (compound 5a) produced a greater reduction in phosphorylated RAS (p-RAS) protein levels in MCF-7 cells than comparator compound 6d, as quantified by Western blot analysis [1]. At the same concentration of 2.62 µM administered for 48 hours, compound 5a significantly decreased p-RAS levels, whereas compound 6d (a pyrimidine derivative with different substitution pattern) showed a weaker suppressive effect on this key oncogenic signaling node [1].

RAS signaling phosphorylation Western blot oncoprotein

Sub-G₀/G₁ Cell Cycle Arrest Profile

Flow cytometric analysis of Antitumor agent-86 at 2.62 µM for 48 hours revealed that the compound specifically arrested MCF-7 cell cycle progression at the Sub-G₀/G₁ phase [1]. This Sub-G₀/G₁ accumulation profile is mechanistically distinct from many cytotoxic agents that induce G₂/M or S-phase arrest, and correlates with the compound's documented pro-apoptotic activity and p53/p21 upregulation [1].

cell cycle arrest flow cytometry Sub-G0/G1 apoptosis

Antitumor Agent-86 Validated Applications


Positive Control for RAS/PI3K/Akt/JNK in MCF-7

Antitumor agent-86 serves as a validated positive control compound for experiments requiring concurrent suppression of the RAS/PI3K/Akt/JNK signaling axis in MCF-7 cells. The compound has been quantitatively characterized to reduce p-RAS protein levels, decrease PI3K and Akt mRNA transcript levels, and lower p-JNK protein expression at a defined concentration of 2.62 µM over 48 hours [1]. This multi-node pathway inhibition profile has been empirically documented via Western blot and gene expression analysis, enabling researchers to benchmark experimental compounds against a well-characterized reference agent with published quantitative data [1].

Apoptosis & Cell Cycle Arrest Validation

This compound is suitable for studies examining the relationship between RAS pathway inhibition and downstream apoptotic/cell cycle effects in breast cancer cells. At 2.62 µM over 48 hours, Antitumor agent-86 has been demonstrated to induce cell apoptosis, upregulate p21 gene expression and p53 protein levels, and produce measurable Sub-G₀/G₁ phase accumulation in flow cytometry assays [1]. These validated endpoints make the compound a reliable tool for investigating p53-dependent apoptotic mechanisms and for calibrating apoptosis detection assays in MCF-7 systems [1].

Cross-Cancer Antiproliferative Reference

With IC₅₀ values established across four distinct cancer cell lines—MCF-7 (2.617 µM), MDA-MB-231 (6.778 µM), Caco-2 (14.8 µM), and PANC-1 (23.58 µM) under identical 48-hour, 0-200 µM dose-response conditions [1]—Antitumor agent-86 can function as a cross-panel reference standard. Researchers conducting multi-cell-line antiproliferative screens can use this published cell line sensitivity gradient to validate assay consistency and to contextualize the activity of novel test compounds relative to a compound with defined differential potency across breast, colorectal, and pancreatic cancer models [1].

Technical Documentation Hub

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